2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride
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Overview
Description
2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride is an organic compound with the chemical formula C(_7)H(_7)ClFNO(_2). It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its fluorine atom substitution at the 5-position of the pyridine ring, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-bromo-4-methylpyridine with fluorinating agents such as Selectfluor® or N-fluoropyridinium salts . The reaction conditions often include the presence of strong acids and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoropyridin-2-yl)acetic acid hydrochloride
- 2-(3-Fluoropyridin-2-yl)acetic acid hydrochloride
- 2-(2-Fluoropyridin-2-yl)acetic acid hydrochloride
Uniqueness
2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride is unique due to the specific position of the fluorine atom on the pyridine ring. This positional isomerism can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.ClH/c8-5-1-2-6(9-4-5)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIFPJLJJKMLBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795504-70-9 |
Source
|
Record name | 2-(5-fluoropyridin-2-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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